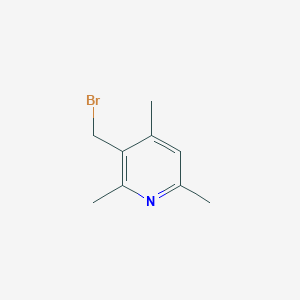

3-(Bromomethyl)-2,4,6-trimethylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

3-(bromomethyl)-2,4,6-trimethylpyridine |

InChI |

InChI=1S/C9H12BrN/c1-6-4-7(2)11-8(3)9(6)5-10/h4H,5H2,1-3H3 |

InChI Key |

WEIWIMAWQXDSTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1CBr)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 2,4,6 Trimethylpyridine and Its Precursors

Regioselective Bromination Strategies

Regioselectivity is a critical consideration in the synthesis of 3-(bromomethyl)-2,4,6-trimethylpyridine, as the starting material, 2,4,6-trimethylpyridine (B116444) (also known as collidine), possesses three methyl groups at different positions. The electronic and steric environment of each methyl group influences its reactivity towards bromination.

Direct Methyl Bromination Approaches

Direct bromination of a methyl group on the pyridine (B92270) ring is typically achieved through a free-radical substitution reaction. N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions. daneshyari.comchadsprep.com The reaction proceeds via a mechanism known as the Wohl-Ziegler reaction. manac-inc.co.jp

The key steps of this radical chain mechanism are:

Initiation: Homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.

Propagation: The bromine radical abstracts a benzylic hydrogen from one of the methyl groups of 2,4,6-trimethylpyridine, forming a resonance-stabilized pyridyl-methyl radical and hydrogen bromide (HBr). This HBr can then react with NBS to produce molecular bromine (Br₂). chadsprep.com

Propagation: The pyridyl-methyl radical reacts with Br₂ to form the bromomethylpyridine product and another bromine radical, which continues the chain reaction.

However, achieving regioselective bromination at the 3-position of 2,4,6-trimethylpyridine via this direct approach is challenging. The nitrogen atom in the pyridine ring has a deactivating inductive effect, which influences the stability of the radical intermediate. Research on the free-radical bromination of unsymmetrical dimethylpyridines indicates that bromination preferentially occurs at the methyl group furthest from the nitrogen atom. daneshyari.com In the case of 2,4,6-trimethylpyridine, the methyl groups are at the 2, 4, and 6 positions, none of which corresponds to the 3-position of the target molecule. Direct benzylic bromination of 2,4,6-trimethylpyridine would be expected to yield a mixture of 2-(bromomethyl)-4,6-dimethylpyridine, 4-(bromomethyl)-2,6-dimethylpyridine, and di- and tri-brominated products, rather than the desired 3-(bromomethyl) isomer.

A significant challenge in direct bromination is the potential for over-bromination, leading to the formation of dibromomethyl and tribromomethyl derivatives, which complicates the purification process and reduces the yield of the desired monobrominated product. sci-hub.sescientificupdate.com

Conversion from Hydroxymethyl Precursors, e.g., (2,4,6-Trimethylpyridin-3-yl)methanol (B1380649)

An alternative and more regioselective strategy involves the synthesis of a precursor molecule, (2,4,6-trimethylpyridin-3-yl)methanol, followed by the conversion of the hydroxymethyl group to a bromomethyl group. This approach allows for the unambiguous placement of the functional group at the 3-position.

The synthesis of (2,4,6-trimethylpyridin-3-yl)methanol itself is a multi-step process that typically begins with the introduction of a functional group at the 3-position of the 2,4,6-trimethylpyridine ring. One common method for introducing a single carbon functional group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction. chemistrysteps.comwikipedia.org This reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the ring. chemistrysteps.comwikipedia.org For 2,4,6-trimethylpyridine, formylation would be directed to the 3- or 5-position. The resulting 3-formyl-2,4,6-trimethylpyridine can then be reduced to the corresponding alcohol, (2,4,6-trimethylpyridin-3-yl)methanol, using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Another approach to introduce a formyl group is through lithiation of the pyridine ring followed by quenching with an electrophile like DMF. commonorganicchemistry.com

Once the precursor, (2,4,6-trimethylpyridin-3-yl)methanol, is obtained, the hydroxymethyl group can be converted to a bromomethyl group using standard halogenating agents.

Hydrobromic acid (HBr) is a common reagent for the conversion of alcohols to alkyl bromides. For primary and secondary alcohols, the reaction typically proceeds through an Sₙ2 mechanism, while for tertiary, allyl, and benzyl (B1604629) alcohols, which can form stable carbocation intermediates, an Sₙ1 mechanism is more likely. manac-inc.co.jp Given the "benzylic" nature of the hydroxymethyl group attached to the pyridine ring, which can stabilize a positive charge through resonance, the reaction with HBr likely proceeds via an Sₙ1 pathway.

The reaction mechanism involves the protonation of the hydroxyl group by HBr to form a good leaving group (water). Departure of the water molecule results in the formation of a resonance-stabilized pyridyl-methyl carbocation. Subsequent nucleophilic attack by a bromide ion on the carbocation yields the final product, this compound. The reaction is often carried out by heating the alcohol with a concentrated aqueous solution of HBr. manac-inc.co.jp

Phosphorus tribromide (PBr₃) is another effective reagent for converting primary and secondary alcohols into alkyl bromides. byjus.com This reaction typically proceeds via an Sₙ2 mechanism, which involves a backside attack by the bromide ion, resulting in an inversion of stereochemistry if the carbon atom is chiral. masterorganicchemistry.com

The mechanism begins with the reaction of the alcohol with PBr₃, where the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. This forms a protonated phosphite ester intermediate. A bromide ion, acting as a nucleophile, then attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the alkyl bromide and a phosphorus-containing byproduct. byjus.com This method is generally preferred over the use of HBr when rearrangements are a concern, although for a primary benzylic-type alcohol, rearrangements are less likely. masterorganicchemistry.com

Multi-step Synthetic Sequences

A plausible multi-step synthetic sequence for the preparation of this compound, ensuring high regioselectivity, is outlined below:

Scheme 1: Proposed Multi-step Synthesis

Formylation: 2,4,6-Trimethylpyridine is subjected to a Vilsmeier-Haack reaction using DMF and POCl₃ to introduce a formyl group at the 3-position, yielding 3-formyl-2,4,6-trimethylpyridine.

Reduction: The resulting aldehyde is then reduced to the corresponding primary alcohol, (2,4,6-trimethylpyridin-3-yl)methanol, using a mild reducing agent like sodium borohydride.

Bromination: The final step involves the conversion of the hydroxymethyl group to the bromomethyl group. This can be achieved using either HBr or PBr₃, as described in the previous sections.

This sequence ensures that the bromomethyl group is introduced specifically at the 3-position, overcoming the regioselectivity challenges associated with direct radical bromination of 2,4,6-trimethylpyridine.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions.

For direct methyl bromination using NBS, several factors can be adjusted:

Solvent: The choice of solvent can significantly influence the selectivity of the reaction. While carbon tetrachloride (CCl₄) is a traditional solvent for Wohl-Ziegler reactions, its toxicity has led to the exploration of alternatives. Benzene has been shown to improve selectivity against over-bromination compared to CCl₄. sci-hub.se

Stoichiometry: Careful control of the molar ratio of NBS to the substrate is essential to minimize the formation of di- and tri-brominated byproducts. Using a slight excess of the substrate or a 1:1 stoichiometry is a common strategy.

Initiator: The type and concentration of the radical initiator can affect the reaction rate and efficiency.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion of the starting material without promoting side reactions.

The table below summarizes how reaction conditions can be optimized for direct benzylic bromination.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂, minimizing side reactions. chadsprep.com |

| Solvent | Benzene or Dichloromethane (B109758) | Can improve selectivity and reduce over-bromination compared to CCl₄. sci-hub.se |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction. |

| Temperature | Reflux | Provides the energy needed for homolytic cleavage and radical propagation. |

| Stoichiometry | Near 1:1 ratio of substrate to NBS | Minimizes the formation of polybrominated products. sci-hub.se |

| This table is based on general principles of benzylic bromination and may require specific optimization for this compound. |

For the conversion of (2,4,6-trimethylpyridin-3-yl)methanol to the bromide , optimization strategies include:

With HBr: The concentration of the HBr solution and the reaction temperature can be varied to achieve optimal conversion. A phase-transfer catalyst may be employed in a two-phase system to enhance the reaction rate. manac-inc.co.jp

With PBr₃: The reaction is often run at low temperatures to control its exothermicity. The dropwise addition of PBr₃ to the alcohol is a standard procedure to prevent a runaway reaction. manac-inc.co.jp The use of a non-protic solvent can help to avoid unwanted side reactions.

The following table outlines optimized conditions for the bromination of alcohols.

| Reagent | Solvent | Temperature | Key Considerations |

| HBr | Water (conc. aq. solution) or organic solvent with HBr gas | Room temperature to reflux | Reaction mechanism (Sₙ1 vs. Sₙ2) depends on substrate; potential for rearrangements in susceptible substrates. manac-inc.co.jp |

| PBr₃ | Dichloromethane, Ether, or neat | 0 °C to room temperature | Typically proceeds via Sₙ2 with inversion of configuration; addition of PBr₃ to alcohol is crucial for safety. masterorganicchemistry.commanac-inc.co.jp |

| This table provides a general overview of reaction conditions for the bromination of alcohols and may need to be adapted for the specific substrate. |

By carefully selecting the synthetic route and optimizing the reaction conditions for each step, this compound can be synthesized with high yield and purity. The indirect, multi-step approach starting from the formylation of 2,4,6-trimethylpyridine offers superior regiochemical control compared to direct radical bromination.

Purification and Handling Considerations for Synthetic Intermediates

The primary precursors to this compound are typically 2,4,6-trimethylpyridine (also known as collidine) and its derivatives, such as 3-(hydroxymethyl)-2,4,6-trimethylpyridine. The purification and handling of these intermediates are critical to ensure high yields and purity of the final product.

Purification of 2,4,6-Trimethylpyridine (Collidine)

Commercial grades of 2,4,6-trimethylpyridine can contain impurities such as other lutidine and picoline isomers, which can interfere with subsequent reactions. nih.gov Several methods are employed for its purification.

Distillation: Fractional distillation is a common method for purifying 2,4,6-trimethylpyridine. Due to the close boiling points of the various isomers, a distillation column with a high number of theoretical plates is often necessary for effective separation. reddit.com Vacuum distillation can also be employed to reduce the boiling point and prevent thermal degradation of the compound.

Salt Formation and Recrystallization: A highly effective method for obtaining pure 2,4,6-trimethylpyridine involves its conversion into a salt, which can then be purified by recrystallization. The purified salt is subsequently treated with a base to regenerate the pure 2,4,6-trimethylpyridine.

Hydrochloride Salt: Bubbling dry hydrogen chloride gas through a solution of crude 2,4,6-trimethylpyridine in a suitable solvent precipitates the hydrochloride salt, which can be recrystallized from ethanol.

Sulfate Salt: Reaction with sulfuric acid in ethanol can be used to form the sulfate salt, which is then purified by recrystallization. google.com

The choice of solvent for recrystallization is crucial and is often determined by the solubility of the salt and the impurities. google.com

| Purification Method | Description | Key Considerations |

| Fractional Distillation | Separation based on boiling point differences. | Requires a column with high theoretical plates due to close boiling points of isomers. reddit.com |

| Salt Formation & Recrystallization | Conversion to a salt (e.g., hydrochloride, sulfate), recrystallization, and regeneration of the free base. | Highly effective for removing isomeric impurities. google.com |

Purification of Hydroxymethylated Intermediates

The intermediate, 3-(hydroxymethyl)-2,4,6-trimethylpyridine, can be purified using chromatographic techniques.

Column Chromatography: Silica gel column chromatography is a standard method for the purification of polar compounds like hydroxymethylpyridines. A suitable solvent system, such as a mixture of hexane and ethyl acetate (B1210297), is used to elute the compound from the column, separating it from non-polar impurities and reaction byproducts. chemicalbook.com The polarity of the eluent can be adjusted to achieve optimal separation.

Handling and Safety Considerations

The synthetic intermediates and reagents used in the synthesis of this compound require careful handling due to their potential hazards.

General Precautions for Pyridine Derivatives:

Ventilation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. lobachemie.com

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. lobachemie.com

Ignition Sources: Pyridine derivatives are often flammable and should be kept away from open flames, sparks, and other potential ignition sources. lobachemie.com

Static Discharge: Measures should be taken to prevent the buildup of static electricity. lobachemie.com

Specific Handling of Organobromine Compounds:

Organobromine compounds, including the final product and any brominated intermediates, are often alkylating agents and should be handled with caution. acsgcipr.org

Safe Handling of Brominating Agents:

The bromination step requires the use of hazardous reagents. To mitigate risks, in-situ generation of bromine from less hazardous precursors can be employed. This avoids the need to handle and store molecular bromine. nih.gov

| Compound Class | Key Handling Considerations |

| Pyridine Derivatives | Use in a well-ventilated area, wear appropriate PPE, and avoid ignition sources. lobachemie.com |

| Organobromine Compounds | Handle with caution as they can be alkylating agents. acsgcipr.org |

| Brominating Agents | Consider in-situ generation to avoid handling molecular bromine. nih.gov |

Stability and Storage:

Proper storage of intermediates is crucial to maintain their purity and prevent degradation. For instance, some bromomethyl pyridine derivatives are known to polymerize in the solid state and should be used immediately after preparation or stored in solution at low temperatures.

The intermediates should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Reactivity and Advanced Reaction Pathways of 3 Bromomethyl 2,4,6 Trimethylpyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary reaction pathway for 3-(bromomethyl)-2,4,6-trimethylpyridine. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the pyridine (B92270) ring. This allows it to react with a variety of nucleophiles, displacing the bromide ion. The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a new bond and the departure of the bromide leaving group. pressbooks.pub The steric hindrance provided by the two methyl groups at positions 2 and 6 of the pyridine ring can influence the reaction rate but also provides selectivity in certain transformations.

Amination Reactions

Amination reactions of this compound involve its reaction with various amines to form the corresponding aminomethylpyridine derivatives. These reactions are a type of nucleophilic substitution where the amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond.

These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide that is formed as a byproduct. The choice of solvent and reaction conditions can influence the yield and selectivity of the amination product. For instance, copper-catalyzed amination reactions have been shown to be efficient for the synthesis of various aminopyridine derivatives under mild conditions. researchgate.net The steric hindrance from the methyl groups on the pyridine ring can affect the accessibility of the electrophilic center, potentially requiring specific catalysts or conditions to achieve high yields.

Thiolation Reactions

Thiolation reactions of this compound proceed via a nucleophilic substitution mechanism where a thiol or thiolate anion serves as the nucleophile. The sulfur atom, being a soft and potent nucleophile, readily attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form a new carbon-sulfur bond. This results in the formation of a pyridylmethyl thioether.

These reactions are typically conducted in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The resulting thiolate is a more reactive nucleophile than the neutral thiol. The reaction of N-methylmorpholinium 4-aryl-5-(N-aryl-carbamoyl)-3-cyano-6-methyl-1,4-dihydropyridine-2-thiolates with electrophiles like this compound would lead to the S-alkylation of the thiolate, showcasing a practical application of this reactivity. researchgate.net

Cyanation Reactions

Cyanation of this compound involves the introduction of a nitrile group (-CN) through a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. This reaction yields 3-(cyanomethyl)-2,4,6-trimethylpyridine.

Palladium-catalyzed cyanation methods have been developed for aryl halides and can be adapted for benzylic halides like this compound. google.comnih.gov These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. The use of a non-toxic cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in conjunction with a palladium catalyst provides a more practical and safer approach to cyanation. nih.govresearchgate.net

Hydrazine (B178648) Alkylation for Aza-Amino Acid Precursors

The synthesis of aza-amino acid precursors can be achieved through the direct N-alkylation of protected hydrazines with alkyl halides, such as this compound. kirj.eekirj.ee This method serves as an alternative to reductive alkylation and avoids the use of hydrogen gas and expensive catalysts. kirj.ee In this reaction, a protected hydrazine derivative acts as a nucleophile, with one of its nitrogen atoms attacking the electrophilic carbon of the bromomethyl group.

This alkylation is a key step in creating the backbone of aza-amino acids, which are analogs of natural amino acids where the α-carbon is replaced by a nitrogen atom. kirj.eemdpi.com The reaction conditions, including the choice of solvent and base, are optimized to favor mono-alkylation and minimize side products. kirj.eeorganic-chemistry.org For instance, using acetonitrile (B52724) as a solvent and 2,4,6-trimethylpyridine (B116444) as a base has been found to give good yields of monoalkylated hydrazine derivatives. kirj.ee

| Reactant 1 (Protected Hydrazine) | Reactant 2 (Alkylating Agent) | Solvent | Base | Product | Yield (%) | Reference |

| Fmoc-NHNH₂ | Benzyl (B1604629) bromide | Acetonitrile | 2,4,6-trimethylpyridine | Fmoc-NHNH-Bn | 74 | kirj.ee |

| Boc-NHNH₂ | Benzyl bromide | Acetonitrile | 2,4,6-trimethylpyridine | Boc-NHNH-Bn | 79 | kirj.ee |

| Z-NHNH₂ | Benzyl bromide | Acetonitrile | 2,4,6-trimethylpyridine | Z-NHNH-Bn | 64 | kirj.ee |

Application in Electron Transfer Systems

While direct applications of this compound in electron transfer systems are not extensively detailed, its derivatives can play a role in constructing molecules with specific electronic properties. The 2,4,6-trimethylpyridine (collidine) moiety can influence the redox potential and stability of metal complexes. For example, iridium(III) complexes with substituted terpyridine ligands, which can be synthesized using pyridyl building blocks, exhibit interesting photophysical properties governed by intraligand charge transfer processes. mdpi.com

The electronic properties of the collidine ring, with its electron-donating methyl groups, can be harnessed in the design of ligands for transition metal complexes used in photocatalysis or optoelectronics. By functionalizing the bromomethyl group, it can be tethered to other photoactive or electroactive units to create sophisticated molecular systems for studying or utilizing electron transfer processes.

Carbon-Carbon Cross-Coupling Reactions

This compound can participate in carbon-carbon cross-coupling reactions, although the reactivity of the benzylic-type C(sp³)-Br bond differs from the more commonly coupled C(sp²)-X bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming C-C bonds. nih.govillinois.eduresearchgate.net

In principle, the C-Br bond in this compound could undergo oxidative addition to a low-valent palladium catalyst, initiating a cross-coupling cycle with an organoboron reagent. However, the selective coupling of a C(sp³)-Br bond in the presence of other reactive sites can be challenging. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. nih.govarkat-usa.org For instance, specific ligands can favor the activation of a C(sp³)-Br bond over a C(sp²)-Br bond, or vice versa. nih.gov While direct examples of cross-coupling with this compound are not prevalent in the provided context, the principles of palladium-catalyzed cross-coupling of benzyl halides with arylboronic acids are well-established and applicable. nih.gov

| Catalyst | Ligand | Base | Solvent | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 1-bromo-4-(chloromethyl)benzene, Phenylboronic acid | 4'-(chloromethyl)-[1,1'-biphenyl] | 93 | nih.gov |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 6-bromo-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine, Aniline | N⁶-phenyl-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine | 95 | nih.gov |

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. wikipedia.org While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, its structure as a benzylic-type halide suggests it would be a viable substrate for such reactions.

In a typical Suzuki-Miyaura reaction, a palladium(0) catalyst initiates the process by oxidative addition to the carbon-bromine bond of the pyridine derivative. The resulting organopalladium(II) complex then undergoes transmetalation with a boronic acid or its ester in the presence of a base. The final step is reductive elimination, which forms the desired cross-coupled product and regenerates the palladium(0) catalyst. libretexts.org

The reaction conditions for the coupling of benzylic halides like this compound would likely involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) precursor like palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand. A base, such as sodium carbonate, potassium phosphate, or an organic base, is essential for the activation of the organoboron reagent. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80-110 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60-80 |

It is important to note that the pyridine nitrogen in this compound could potentially coordinate to the palladium catalyst, which might influence the catalytic activity. The steric hindrance provided by the two methyl groups at positions 2 and 6 could mitigate this effect to some extent.

Kumada Coupling Applications

The Kumada coupling is another significant cross-coupling reaction that forges carbon-carbon bonds by reacting a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org Similar to the Suzuki-Miyaura coupling, specific examples involving this compound are not prevalent in the literature. However, the general mechanism and scope of the Kumada coupling suggest its applicability. organic-chemistry.org

The catalytic cycle of a Kumada coupling typically begins with the oxidative addition of the organohalide to the low-valent metal catalyst (Ni(0) or Pd(0)). nrochemistry.com This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

For a substrate like this compound, a nickel-based catalyst such as NiCl₂(dppp) or a palladium catalyst like Pd(PPh₃)₄ could be employed. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, which is also the solvent for the Grignard reagent. nrochemistry.com

Table 2: Typical Catalysts and Conditions for Kumada Coupling

| Catalyst | Grignard Reagent | Solvent | Temperature (°C) |

| NiCl₂(dppe) | Aryl-MgBr | THF | 0 - rt |

| NiCl₂(dppp) | Alkyl-MgCl | Diethyl Ether | 0 - rt |

| Pd(PPh₃)₄ | Vinyl-MgBr | THF | rt |

A key consideration for Kumada coupling is the basicity and nucleophilicity of the Grignard reagent, which could potentially lead to side reactions. The presence of the pyridine ring introduces a site that could interact with the magnesium of the Grignard reagent.

Formation of Quaternary Pyridinium (B92312) Salts

The reaction of this compound with various nucleophiles, particularly tertiary amines, leads to the formation of quaternary pyridinium salts. This is a classic Sₙ2 reaction where the lone pair of the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. rsc.org

The trimethyl-substituted pyridine ring in the resulting cation can influence the properties of the salt, such as its solubility and stability. The synthesis is generally straightforward, often involving mixing the reactants in a suitable solvent at room or elevated temperature. nih.gov

These pyridinium salts have potential applications as ionic liquids, phase-transfer catalysts, and in materials science. rsc.org The specific properties would depend on the nature of the nucleophile used for the quaternization.

Table 3: Synthesis of Quaternary Pyridinium Salts from Alkyl Halides

| Alkyl Halide | Nucleophile | Solvent | Reaction Conditions |

| Benzyl bromide | Pyridine | Acetonitrile | Reflux, 4h |

| Ethyl iodide | Triethylamine | THF | Room temperature, 24h |

| This compound | Trimethylamine | Acetone | Room temperature, 12h (Predicted) |

Radical Reactions and Photochemical Transformations

The bromomethyl group of this compound can participate in radical reactions. For instance, radical-initiated dehalogenation can occur using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org This reaction proceeds via a radical chain mechanism involving a pyridylmethyl radical intermediate. libretexts.org

Photochemical transformations of substituted pyridines are also known. arkat-usa.org Irradiation of pyridine derivatives can lead to isomerizations and rearrangements. arkat-usa.org While specific photochemical studies on this compound are scarce, the presence of the chromophoric pyridine ring and the labile C-Br bond suggests that it could undergo photochemical reactions, such as homolytic cleavage of the C-Br bond to form a pyridylmethyl radical and a bromine radical. These reactive intermediates could then engage in various subsequent reactions. The photochemical functionalization of pyridines via pyridinyl radicals is an area of active research. acs.org

Intramolecular Cyclization and Rearrangement Pathways

If this compound is modified to contain a suitable nucleophilic group elsewhere in the molecule, intramolecular cyclization could be a feasible reaction pathway. For example, if a nucleophile is tethered to the pyridine ring or one of the methyl groups, an intramolecular Sₙ2 reaction could lead to the formation of a new heterocyclic ring system. The feasibility of such a reaction would depend on the length and flexibility of the tether, as well as the nucleophilicity of the attacking group. nih.gov

Rearrangement pathways for this compound are less common but could be envisaged under specific conditions. For instance, under radical conditions, the initially formed pyridylmethyl radical could potentially undergo rearrangement, although this is generally less favorable for benzylic-type radicals. More complex rearrangements could be induced photochemically, as has been observed for other substituted pyridine systems. arkat-usa.org

Applications in Complex Molecule Synthesis and Structural Engineering

Precursors for Advanced Aza-Amino Acid Analogues

Aza-amino acids are peptidomimetics where the α-carbon of an amino acid is replaced by a nitrogen atom. nih.govkirj.ee This modification can enhance metabolic stability and induce specific secondary structures, making azapeptides promising candidates for drug development. nih.gov The synthesis of aza-amino acid precursors frequently relies on the selective alkylation of protected hydrazine (B178648) derivatives. kirj.eeresearchgate.net

3-(Bromomethyl)-2,4,6-trimethylpyridine is an ideal alkylating agent for this purpose. The core reaction involves the nucleophilic attack of one of the nitrogen atoms of a protected hydrazine onto the electrophilic methylene carbon of the bromomethyl group. This substitution reaction covalently attaches the 2,4,6-trimethylpyridyl-methyl group to the hydrazine backbone, forming the fundamental structure of an aza-amino acid precursor. The use of a sterically hindered base, such as 2,4,6-trimethylpyridine (B116444) (collidine) itself or diisopropylethylamine (DiPEA), is often employed to facilitate the reaction by scavenging the HBr byproduct without competing in the alkylation. kirj.eeresearchgate.net Potassium iodide can be used catalytically to accelerate the reaction by in situ generation of the more reactive iodomethyl intermediate. researchgate.net

This synthetic strategy allows for the creation of novel aza-amino acid analogues bearing the unique collidine side chain, which can then be incorporated into peptide sequences to study structure-activity relationships or develop new therapeutics.

Table 1: Synthesis of Aza-Amino Acid Precursors via Hydrazine Alkylation

| Reactant 1 | Reactant 2 | Base | Key Reaction Type | Product Class |

|---|---|---|---|---|

| Protected Hydrazine (e.g., Boc-NHNH₂) | This compound | 2,4,6-trimethylpyridine or DiPEA | Nucleophilic Substitution (N-Alkylation) | Protected Aza-Amino Acid Precursor |

Building Blocks for Diverse Heterocyclic Systems

The construction of fused heterocyclic rings is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. rsc.org Imidazopyridines, for example, are a class of fused nitrogen heterocycles found in drugs like Zolpidem and Alpidem. researchgate.net The synthesis of such systems often proceeds via the cyclocondensation of a substituted aminopyridine with a molecule containing a reactive electrophilic center.

This compound serves as a key precursor for building more complex, fused heterocyclic systems. For instance, it can be used to synthesize substituted imidazo[1,2-a]pyridines. In a typical reaction, a 2-aminopyridine derivative acts as a binucleophile. The exocyclic amino group first attacks the bromomethyl group of this compound in an initial alkylation step. The resulting intermediate then undergoes an intramolecular cyclization, where the endocyclic pyridine (B92270) nitrogen attacks an appropriate site, or a subsequent reaction leads to ring closure, forming the fused imidazole ring. This methodology provides a direct route to highly functionalized imidazopyridine cores that incorporate the 2,4,6-trimethylpyridine motif.

Table 2: Heterocycle Synthesis from this compound

| Pyridine Precursor | Co-reactant | Reaction Type | Resulting Heterocyclic System |

|---|---|---|---|

| This compound | 2-Aminopyridine derivative | N-Alkylation / Intramolecular Cyclization | Substituted Imidazo[1,2-a]pyridine |

| This compound | Heterocyclic amine (e.g., imidazole) | N-Alkylation | Pyridyl-substituted heterocycle |

Synthesis of Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredient (API) Precursors

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. nih.gov The synthesis of APIs often involves multiple steps, utilizing versatile chemical intermediates to build the final complex molecule. beilstein-journals.org Pyridine and its derivatives are prevalent structural motifs in a wide range of pharmaceuticals, valued for their ability to engage in hydrogen bonding and modulate the physicochemical properties of a drug molecule. researchgate.net

This compound is a valuable intermediate in pharmaceutical synthesis. The reactive bromomethyl group allows for its straightforward attachment to various molecular scaffolds through reactions with nucleophiles such as amines, alcohols, or thiols. This introduces the sterically hindered 2,4,6-trimethylpyridine (collidine) moiety, which can serve several purposes in drug design:

Modulating Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Steric Shielding: The bulky trimethyl-substituted ring can act as a steric shield, preventing unwanted metabolic degradation of nearby functional groups.

Controlling Conformation: The steric bulk can lock the molecule into a specific, biologically active conformation, enhancing its binding affinity to a target receptor or enzyme.

By serving as a carrier for the collidine group, this compound acts as a key building block for creating advanced intermediates on the path to novel APIs.

Development of Agrochemical and Specialty Chemical Building Blocks

The pyridine ring is a critical component in many modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.gov For example, trifluoromethylpyridine derivatives are key structural motifs in numerous commercial crop protection agents. researchgate.net The biological activity of these compounds is often tied to the specific substitution pattern on the pyridine ring.

This compound provides a scaffold for the development of new agrochemicals. The 2,4,6-trimethylpyridine core can be considered a "toxophore" or a key interacting fragment, while the bromomethyl group acts as a handle for chemical elaboration. Researchers can utilize this building block to:

Synthesize Analog Libraries: By reacting it with a diverse set of nucleophiles, large libraries of candidate agrochemicals can be rapidly synthesized and screened for biological activity.

Introduce a Stable Core: The trimethylated pyridine ring offers a chemically robust core that can withstand various environmental conditions.

Fine-tune Properties: The introduction of the collidine moiety can influence the compound's uptake by plants, its soil mobility, and its specificity towards target pests or weeds.

This makes it a foundational component for discovering next-generation agrochemicals and other specialty chemicals where the pyridine scaffold is desired for its electronic and structural properties.

Integration into Macrocyclic Architectures and Frameworks

Macrocycles, large cyclic molecules, are of significant interest in drug discovery and materials science due to their ability to bind to challenging biological targets and form unique host-guest complexes. mdpi.comnih.gov The synthesis of macrocycles often involves linking smaller building blocks together in a final ring-closing step. Pyridine units are frequently incorporated into these structures to impart rigidity and provide defined coordination sites for metal ions. mdpi.com

This compound is a strategic building block for constructing complex macrocyclic architectures. Its bifunctional nature—a rigid aromatic ring and a reactive linker arm—allows for its integration in several ways:

As a Linker: The bromomethyl group can react with two nucleophilic sites on another molecule or two separate molecules, acting as a bridge to form or expand a macrocyclic ring.

As a Pendant Group: It can be attached to a pre-existing macrocycle to add a functional sidearm, which can modulate the macrocycle's solubility or provide a site for further chemical modification.

As a Core Component: The pyridine itself can be part of the macrocyclic ring. For example, the bromomethyl group could be chemically transformed into another reactive group (e.g., an aldehyde or a second bromomethyl group), creating a precursor for a [2+2] or [3+3] cyclocondensation reaction with a corresponding diamine or other difunctional linker. mdpi.com

Role in Advanced Materials Science and Catalysis

Ligand Design and Catalyst Development

Application in Transition Metal Catalysis (e.g., Atom Transfer Radical Polymerization (ATRP))

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with controlled molecular weights and narrow polydispersity. wikipedia.org The process relies on a dynamic equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst. cmu.edu The performance of the ATRP catalyst is highly dependent on the ligand, which solubilizes the metal salt and adjusts the redox potential of the metal center. wikipedia.org

3-(Bromomethyl)-2,4,6-trimethylpyridine is uniquely suited to play a dual role in ATRP systems.

Ligand Functionality : The pyridine (B92270) nitrogen can coordinate to the transition metal (typically copper), forming the catalytic complex essential for the polymerization process. Pyridine-based ligands are commonly used in ATRP to tune catalyst activity. wikipedia.org

Initiator Functionality : The bromomethyl group serves as a classic alkyl halide initiator site. wikipedia.org The catalyst can abstract the bromine atom to generate a radical on the adjacent carbon, which then initiates the polymerization of monomers.

This dual-functionality allows it to be incorporated into multifunctional initiators or to be used in synthesizing macromonomers, contributing to the creation of complex polymer architectures like star polymers. cmu.edursc.org

| Structural Moiety | Function in ATRP | Mechanism of Action |

|---|---|---|

| Pyridine Nitrogen | Ligand | Coordinates with the transition metal catalyst (e.g., Cu), modulating its redox potential and solubility. wikipedia.org |

| Bromomethyl Group (-CH₂Br) | Initiator | Acts as an alkyl halide from which the bromine atom is reversibly abstracted by the catalyst to form a propagating radical. cmu.edu |

| Methyl Groups (-CH₃) | Steric/Electronic Modifier | Provide steric hindrance around the metal center, influencing catalyst activity and selectivity. Electron-donating nature can also affect the pyridine ring's basicity. |

Chelation and Coordination Chemistry in Catalytic Cycles

Coordination of ligands to a metal center is fundamental to catalysis. nih.gov The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective Lewis base for coordinating to transition metal ions. unimi.it While the molecule itself is a monodentate ligand, its true value lies in its potential as a precursor for multidentate, chelating ligands.

Chelation involves the binding of a single ligand to a central metal atom at two or more points, forming a stable ring structure. This "chelate effect" significantly enhances the stability of the metal complex compared to coordination with separate monodentate ligands. The reactive bromomethyl group on the pyridine ring can be readily transformed through nucleophilic substitution reactions to introduce additional donor groups (e.g., amines, phosphines, or thiols), converting the simple pyridine unit into a bidentate or tridentate chelating ligand.

These tailored chelating ligands are crucial in catalytic cycles as they:

Stabilize the Metal Center : By forming strong, multi-point attachments, they prevent catalyst decomposition or precipitation. unimi.it

Control Stereochemistry : The rigid geometry imposed by the chelate ring can create a specific chiral environment around the metal, enabling stereoselective transformations.

Modulate Reactivity : The electronic properties of the donor atoms fine-tune the electron density at the metal center, influencing its catalytic activity. acs.org

Functionalization of Polymeric Systems

The incorporation of specific functional groups into polymers is a key strategy for creating materials with advanced properties. This compound serves as a valuable reagent for the functionalization of various polymeric systems, imparting unique chemical and physical characteristics.

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers with highly ordered structures. rsc.org Their designable nature allows for the precise incorporation of functional units into their skeletons, making them suitable for applications in gas storage, catalysis, and sensing. nih.govnih.gov

Pyridine-containing building blocks are particularly useful in COF synthesis because the nitrogen atoms can serve as active sites for catalysis or adsorption. nih.govrsc.org While direct use of this compound as a primary building block might be challenging due to its single reactive site for polymerization, it is highly suitable for two key strategies:

Post-Synthetic Modification : A pre-formed COF can be functionalized with the trimethylpyridine moiety by reacting nucleophilic sites within the framework with the compound's electrophilic bromomethyl group.

Monomer Synthesis : The bromomethyl group can be converted into other functionalities (e.g., amines, aldehydes) to create a di- or tri-topic monomer that can then be used in the initial COF synthesis.

The integration of the 2,4,6-trimethylpyridine (B116444) unit can enhance the COF's properties by introducing basic sites, improving its thermal stability, and modifying its pore environment for selective guest uptake. rsc.org

Design of Specialty Polymers and Coatings with Tailored Properties

The reactive nature of the bromomethyl group makes this compound an excellent candidate for grafting onto existing polymer backbones or for use as a functional monomer in polymerization reactions. This allows for the design of specialty polymers and coatings with properties tailored for specific applications.

By incorporating the trimethylpyridine unit, polymers can gain several desirable attributes:

Improved Adhesion : The polar pyridine group can enhance adhesion to various substrates.

pH-Responsiveness : The basic nitrogen atom can be protonated or deprotonated in response to pH changes, altering the polymer's solubility or conformation.

Catalytic Activity : Polymers functionalized with these pyridine units can act as macromolecular ligands, supporting metal catalysts that can be easily recovered and recycled.

This approach is used to create materials for applications such as corrosion-resistant coatings, stimuli-responsive hydrogels, and polymer-supported catalysts.

Development of Optoelectronic Materials via π-Conjugation

π-conjugated organic materials are the cornerstone of modern organic electronics, finding use in devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.org The performance of these materials is dictated by their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

The pyridine ring is an electron-deficient (π-deficient) aromatic system, making it an excellent "acceptor" unit in donor-acceptor (D-A) type conjugated polymers. rsc.org By alternating electron-donating and electron-accepting units along a polymer chain, chemists can precisely tune the material's band gap and charge transport properties. nih.govresearchgate.net

This compound serves as a valuable building block for these materials. The bromomethyl group provides a convenient reactive handle for coupling reactions (e.g., Wittig, Horner-Wadsworth-Emmons, or Sonogashira reactions after conversion) to link the pyridine acceptor unit with various donor units, extending the π-conjugated system. The methyl groups, while not part of the conjugated path, enhance the solubility of the resulting polymers, which is crucial for solution-based processing and device fabrication. The development of such pyridine-containing polymers is a key area of research for creating new materials for light-emitting devices and other optoelectronic applications. st-andrews.ac.uk

| Application Area | Role of this compound | Resulting Properties/Functionality |

|---|---|---|

| Ligand/Catalyst Design | Precursor to chelating ligands; Dual-function initiator/ligand in ATRP. | Enhanced catalyst stability and selectivity; Controlled polymer synthesis. unimi.itsigmaaldrich.com |

| Covalent Organic Frameworks (COFs) | Functionalizing agent for post-synthetic modification or monomer synthesis. | Introduction of basic active sites; Modified pore environment. nih.gov |

| Specialty Polymers/Coatings | Grafting agent or functional monomer. | Improved adhesion, pH-responsiveness, thermal/chemical resistance. |

| Optoelectronic Materials | Electron-acceptor building block for π-conjugated systems. | Tunable HOMO/LUMO levels for applications in OLEDs and OSCs. rsc.orgrsc.org |

Application in Boron-Rich Compounds for Therapeutic Agents (e.g., Boron Neutron Capture Therapy (BNCT))

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy for cancer that requires the selective accumulation of non-toxic boron-10 (B1234237) (¹⁰B) atoms in tumor cells. nih.govmdpi.com When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) ions. researchgate.net These particles have a very short path length (approximately one cell diameter), delivering lethal radiation damage specifically to the cells containing the boron, while sparing surrounding healthy tissue. researchgate.net

The success of BNCT is critically dependent on the development of delivery agents that can carry a large number of boron atoms selectively to cancer cells. nih.govmdpi.com Research is focused on creating new molecules and nano-vehicles for this purpose. nih.gov

A hypothetical synthetic strategy could involve:

Functionalizing a boron cluster (like BSH) with a nucleophilic group.

Reacting this functionalized boron cluster with this compound in a nucleophilic substitution reaction.

The resulting molecule, now containing a pyridine-linked boron cluster, could be further modified or attached to a larger, tumor-targeting scaffold.

This modular approach allows for the systematic design and synthesis of novel BNCT agents where the pyridine-based linker plays a key role in connecting the boron payload to the delivery vehicle.

Advanced Spectroscopic and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 3-(Bromomethyl)-2,4,6-trimethylpyridine, various NMR experiments, including ¹H, ¹³C, and advanced two-dimensional methods, are used to map the atomic connectivity and spatial relationships.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximities. While specific experimental data for this compound is not detailed in the available literature, the expected chemical shifts and multiplicities can be predicted based on its structure and data from analogous compounds.

The ¹H NMR spectrum is expected to show four distinct signals:

Bromomethyl Protons (-CH₂Br): A singlet corresponding to the two protons of the bromomethyl group. This signal would appear significantly downfield due to the deshielding effect of the adjacent bromine atom.

Aromatic Proton (C5-H): A singlet for the lone proton on the pyridine (B92270) ring at the C5 position.

Methyl Protons (C2-CH₃ and C6-CH₃): A singlet integrating to six protons, representing the two chemically equivalent methyl groups at the C2 and C6 positions, flanking the nitrogen atom.

Methyl Protons (C4-CH₃): A singlet integrating to three protons for the methyl group at the C4 position.

Table 1: Predicted ¹H NMR Spectral Data for this compound This is an interactive data table. Users can sort and filter the data as needed.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂Br | ~4.5 - 4.8 | Singlet (s) | 2H |

| C5-H | ~6.9 - 7.2 | Singlet (s) | 1H |

| C2, C6-CH₃ | ~2.4 - 2.6 | Singlet (s) | 6H |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The predicted spectrum would feature signals for the bromomethyl carbon, the five distinct carbons of the pyridine ring, and the three methyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This is an interactive data table. Users can sort and filter the data as needed.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2, C6 | ~157 - 160 |

| C4 | ~148 - 152 |

| C3 | ~130 - 135 |

| C5 | ~120 - 125 |

| -CH₂Br | ~30 - 35 |

| C2, C6-CH₃ | ~22 - 25 |

Advanced Two-Dimensional (2D) NMR Techniques (COSY, TOCSY, NOESY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. In this molecule, the C5-H is isolated, so no cross-peaks would be expected, confirming its position.

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system. Like COSY, it would show the C5-H as an isolated spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It would be used to confirm the substitution pattern by observing correlations between the C5-H proton and the methyl protons at the C4 and C6 positions, and between the -CH₂Br protons and the methyl protons at the C2 position.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively link the proton signals of the methyl and bromomethyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. This would firmly establish the molecular structure. For instance, correlations would be expected between the protons of the -CH₂Br group and the ring carbons C2, C3, and C4, and between the C5-H proton and carbons C3, C4, and C6.

Boron-11 (¹¹B) NMR Spectroscopy (for carborane derivatives)

While ¹¹B NMR is not relevant for this compound itself, it is the definitive characterization technique for its potential carborane derivatives. Carboranes are icosahedral boron-carbon clusters that can be functionalized with organic moieties. semanticscholar.org The reactive bromomethyl group could be used to attach the trimethylpyridine unit to a carborane cage.

The ¹¹B NMR spectrum provides information about the electronic environment of the ten boron atoms in the carborane cage. semanticscholar.org In a substituted m-carborane (B99378) derivative, the spectrum typically displays multiple signals corresponding to the different boron environments. semanticscholar.org For example, the ¹¹B{¹H} NMR spectrum of a di-substituted m-carborane derivative can show four distinct signals with varying intensities, reflecting the symmetry of the substitution on the cage. semanticscholar.org The chemical shifts (δ) and coupling constants provide insight into which boron atoms are substituted. rsc.orgnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, the molecular weight is 214.11 g/mol for the most common isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br). A key feature in the mass spectrum would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 214 and 216, respectively.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the calculation of the precise elemental formula and confirming the compound's identity. rsc.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. The expected fragmentation pathways for this compound would include:

Loss of a bromine radical (·Br): This would lead to a prominent fragment ion at m/z 134, corresponding to the [M-Br]⁺ cation.

Loss of the bromomethyl radical (·CH₂Br): This would result in a fragment at m/z 120, corresponding to the 2,4,6-trimethylpyridinium cation.

Benzylic cleavage: The bond between the pyridine ring and the bromomethyl group could cleave, leading to the formation of a tropylium-like ion or other rearranged structures.

Table 3: Predicted Key Ions in the EI-Mass Spectrum of this compound This is an interactive data table. Users can sort and filter the data as needed.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 214/216 | Molecular ion peak (showing ⁷⁹Br/⁸¹Br isotope pattern) |

| [M-Br]⁺ | 134 | Loss of a bromine radical |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating ions from macromolecules. In the analysis of this compound, ESI-MS would be employed to confirm its molecular mass and isotopic distribution. A sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For this compound (C₉H₁₂BrN), the expected monoisotopic mass is approximately 213.015 g/mol . ESI-MS analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 214.023. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a pair of peaks of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+H+2]⁺), confirming the presence of a single bromine atom in the molecule.

Table 1: Expected ESI-MS Data for this compound

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Intensity |

|---|

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is another soft ionization technique that is particularly useful for analyzing fragile molecules that might decompose with other ionization methods. nih.gov In this technique, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated into a time-of-flight mass analyzer.

While more commonly used for large biomolecules, MALDI-ToF MS can also be applied to organic molecules like this compound, especially in contexts such as analyzing reaction mixtures or characterizing derivatives. Similar to ESI-MS, it would be used to verify the molecular weight and isotopic signature of the compound. The resulting spectrum would be expected to show the molecular ion peak, again with the characteristic isotopic pattern of bromine.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds. The resulting IR spectrum is a unique fingerprint of the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands indicating the presence of its key functional groups. While a specific spectrum for this compound is not publicly available, the expected vibrational frequencies can be predicted based on known data for similar structures, such as 2,4,6-trimethylpyridine (B116444). nist.gov

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=C, C=N (pyridine ring) | Stretching | 1450-1600 |

| C-H (methyl) | Bending | 1375-1450 |

The presence of the bromomethyl group would be confirmed by a characteristic absorption band in the lower frequency region of the spectrum.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org When a beam of X-rays strikes a crystal, it is diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the precise positions of the atoms and the lengths and angles of the chemical bonds. wikipedia.org

For this compound, a single-crystal XRD analysis would provide unambiguous proof of its molecular structure. It would confirm the substitution pattern on the pyridine ring and provide precise measurements of bond lengths and angles, such as the C-Br bond length and the geometry of the bromomethyl group relative to the ring. This level of structural detail is invaluable for understanding the compound's reactivity and physical properties. While a crystal structure for the title compound is not available, analysis of related structures, such as 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, demonstrates the power of this technique in elucidating the precise spatial arrangement of atoms in complex heterocyclic compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Product Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a substance. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The pyridine ring in this compound is a chromophore, and its electronic transitions will give rise to characteristic absorption bands in the UV region.

UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions involving this compound. nih.gov For example, in a reaction where the pyridine ring is modified, the position and intensity of the absorption maximum (λ_max) would be expected to change, allowing for real-time tracking of the reaction kinetics. It can also be used for quantitative analysis to determine the concentration of the compound in a solution, provided a calibration curve is established.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS could be used to confirm its elemental composition. The survey spectrum would show peaks corresponding to carbon (C 1s), nitrogen (N 1s), and bromine (Br 3d). High-resolution spectra of these peaks would provide information about the chemical environment of each element. For instance, the binding energy of the N 1s peak would be characteristic of a pyridine nitrogen, and the Br 3d spectrum would confirm the presence of bromine in an alkyl bromide environment.

Table 3: Expected XPS Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) |

|---|---|---|

| Carbon | C 1s | ~285 (aliphatic/aromatic) |

| Nitrogen | N 1s | ~400 (pyridine) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for studying chemical species that have one or more unpaired electrons, such as free radicals. nih.gov EPR is a powerful tool for detecting and characterizing radical intermediates that may be formed during chemical reactions. rsc.org

In the context of this compound, EPR spectroscopy would be employed if there is a reason to believe that reactions involving this compound proceed through a radical mechanism. For example, homolytic cleavage of the C-Br bond under certain conditions (e.g., photolysis or reaction with a radical initiator) would generate a 2,4,6-trimethylpyridyl-3-methyl radical. EPR spectroscopy could detect this transient species and provide information about its electronic structure through the analysis of the g-factor and hyperfine coupling constants. nih.gov

Theoretical and Computational Investigations

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 3-(Bromomethyl)-2,4,6-trimethylpyridine, might interact with a biological target, typically a protein or enzyme. The binding affinity and interaction patterns can suggest potential therapeutic applications.

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformation is then systematically sampled within the binding site of the protein, and the binding energy for each conformation is calculated. Lower binding energies typically indicate a more stable protein-ligand complex. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed. For this compound, the pyridine (B92270) ring can participate in π-π stacking interactions with aromatic residues in the binding pocket, while the nitrogen atom can act as a hydrogen bond acceptor. The bromomethyl group could be involved in halogen bonding or hydrophobic interactions.

Table 1: Potential Molecular Docking Parameters for this compound with a Hypothetical Kinase Target

| Parameter | Description | Predicted Value/Interaction |

| Binding Affinity (kcal/mol) | The predicted free energy of binding. | -7.0 to -9.5 |

| Inhibition Constant (Ki) | The theoretical concentration required to produce half-maximum inhibition. | Low micromolar to nanomolar range |

| Key Interacting Residues | Amino acids in the active site forming significant bonds. | Aromatic residues (e.g., Phe, Tyr) for π-stacking; polar residues (e.g., Ser, Thr) for hydrogen bonding. |

| Types of Interactions | The nature of the chemical bonds formed. | Hydrogen bonds, hydrophobic interactions, π-π stacking, halogen bonding. |

Note: The data in this table is hypothetical and serves as an illustrative example of what a molecular docking study might reveal.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound.

DFT studies on substituted pyridines have been widely conducted to understand how different functional groups affect the electronic properties of the pyridine ring. nih.gov For this compound, DFT calculations can be used to determine optimized molecular geometry, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The electronic properties of brominated compounds are known to be highly dependent on the bromination pattern. nih.gov DFT calculations can elucidate how the bromomethyl group, in conjunction with the three methyl groups, influences the electron distribution on the pyridine ring. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 5.3 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.5 D |

| Mulliken Charge on N | The partial charge on the nitrogen atom. | -0.4 e |

Note: These values are theoretical predictions and may vary depending on the level of theory and basis set used in the DFT calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, a key reaction of interest is the nucleophilic substitution at the bromomethyl group. This reaction is analogous to the well-studied SN2 reactions of benzyl (B1604629) bromides.

Computational studies on the SN2 reactions of benzyl bromides have provided deep insights into the factors governing their reactivity. researchgate.net These studies often employ DFT to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products. The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be calculated from the energy difference between the reactants and the transition state.

For the reaction of this compound with a nucleophile, computational modeling can predict whether the reaction proceeds through a concerted SN2 mechanism or a stepwise SN1 mechanism. The steric hindrance from the adjacent methyl groups at positions 2 and 4 on the pyridine ring might influence the accessibility of the electrophilic carbon in the bromomethyl group, potentially affecting the reaction rate and mechanism. The nature of the nucleophile and the solvent can also be incorporated into the computational model to provide a more accurate description of the reaction.

Table 3: Hypothetical Activation Energies for the SN2 Reaction of this compound with Different Nucleophiles

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Hydroxide (OH⁻) | Water | 18.5 |

| Ammonia (NH₃) | Methanol | 22.1 |

| Cyanide (CN⁻) | DMSO | 15.8 |

Note: These are illustrative values to demonstrate the type of data obtained from computational modeling of reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Derivations via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are typically expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds.

For a class of compounds like substituted pyridines, QSAR models can be developed to predict their biological activities, such as antimicrobial or antiviral properties. mdpi.com These models use molecular descriptors, which are numerical values that encode different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. These descriptors can be calculated using computational chemistry software.

Similarly, QSPR models can be established to predict various physicochemical properties of substituted pyridines, such as boiling point, solubility, and partition coefficient. aaai.org For this compound, a QSPR study could involve calculating a range of molecular descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates these descriptors to a specific property. Such models are valuable for understanding the factors that influence a particular property and for designing new compounds with desired characteristics.

Table 4: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Pyridine Derivatives

| Descriptor Type | Example Descriptor | Property Encoded |

| Electronic | Dipole Moment | Polarity and intermolecular interactions |

| Steric | Molecular Volume | Size and shape of the molecule |

| Topological | Wiener Index | Connectivity and branching of the molecule |

| Hydrophobic | LogP | Partitioning between octanol and water |

Note: This table provides examples of descriptor types and their relevance in QSAR/QSPR modeling.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies for Bromomethyl Pyridines

The synthesis of bromomethyl pyridines, including 3-(Bromomethyl)-2,4,6-trimethylpyridine, traditionally relies on methods that can involve harsh reagents and generate significant waste. A key area of future research is the development of more efficient, safer, and environmentally friendly synthetic routes.

Current research efforts are moving away from conventional methods that use toxic chemicals like thionyl chloride and pyrophoric reagents such as n-butyllithium, which often require challenging cryogenic conditions. mdpi.com Alternative methodologies are being explored, such as using "Turbo Grignard" reagents (e.g., isopropylmagnesium chloride lithium chloride complex) which are easier to handle and allow for milder reaction conditions. mdpi.com Another approach involves starting from inexpensive and readily available materials, such as converting 5-methylnicotinic acid to 5-methyl-3-(bromomethyl)pyridine hydrobromide in a simple, efficient, and environmentally sound process. researchgate.net

Future synthetic strategies are likely to focus on the principles of atom economy and process simplification. This includes the development of one-pot reactions and catalytic methods that minimize intermediate isolation steps and reduce solvent usage. For instance, novel ruthenium(II)-catalyzed domino reactions have shown promise for creating complex heteroarylated 2-pyridones from 2-bromopyridines, suggesting a pathway for more complex functionalization of pyridine (B92270) rings. mdpi.com

Table 1: Comparison of Synthetic Approaches for Bromomethyl Pyridines

| Feature | Conventional Methods | Emerging Sustainable Methods |

| Starting Materials | Often require multi-step preparation | Inexpensive, commercially available compounds (e.g., substituted nicotinic acids) researchgate.net |

| Reagents | Pyrophoric (e.g., n-butyllithium), toxic (e.g., thionyl chloride) mdpi.com | "Turbo Grignard" reagents, N-bromosuccinimide mdpi.comresearchgate.net |

| Reaction Conditions | Cryogenic temperatures, extensive hazard controls mdpi.com | Milder temperatures, simpler workups mdpi.com |

| Byproducts | Toxic gases (e.g., sulfur dioxide) mdpi.com | Fewer and less hazardous byproducts |

| Overall Yield | Variable | Often improved (e.g., 65.9% reported for a new method) researchgate.net |

| Environmental Impact | Higher | Lower, more environmentally friendly researchgate.net |

Expanded Applications in Medicinal Chemistry Beyond API Synthesis

While this compound is a valuable building block for Active Pharmaceutical Ingredients (APIs), its potential in medicinal chemistry is far broader. Pyridine and its derivatives are integral scaffolds in a vast number of pharmaceuticals due to their ability to form hydrogen bonds, their solubility, and their chemical stability. researchgate.netnih.gov Future research will likely explore the incorporation of the trimethyl-substituted bromomethyl pyridine moiety into novel therapeutic agents to modulate their physicochemical and pharmacological properties.

The pyridine nucleus is a key pharmacophore in drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions. researchgate.netresearchgate.net The introduction of the 2,4,6-trimethylpyridine (B116444) group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Researchers are investigating how these substitutions can lead to new classes of bioactive compounds, such as novel anti-malarial agents or antimicrobials. researchgate.netnih.gov

Furthermore, the reactive bromomethyl group allows for the covalent attachment of the pyridine scaffold to biomolecules or larger drug delivery systems, opening avenues for targeted therapies and prodrug strategies. This could involve linking the pyridine derivative to a targeting ligand or incorporating it into a polymer-drug conjugate for controlled release. nih.gov

Integration into Smart Materials and Responsive Systems